molecular formula C24H40O2 B153931 Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate CAS No. 142828-41-9

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

Cat. No. B153931
CAS RN: 142828-41-9
M. Wt: 360.6 g/mol
InChI Key: ZZIGMBMMKHKCQW-GKFVBPDJSA-N
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Description

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is a polyunsaturated fatty acid that can be synthesized in the body from linoleic acid and alpha-linolenic acid . It is found in plant sources such as soybean oil or evening primrose oil . The molecular formula of this compound is C24H38O2 .


Molecular Structure Analysis

The molecular structure of Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate consists of 24 carbon atoms, 38 hydrogen atoms, and 2 oxygen atoms . The average mass of this molecule is 358.557 Da, and the monoisotopic mass is 358.287170 Da .


Physical And Chemical Properties Analysis

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate has a molecular weight of 358.56 g/mol .

Mechanism of Action

The mechanism of action for Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate is not well understood but it is believed to be due to its effect on enzymatic reactions involving kinetics and chromatography . This compound has been shown to reduce the symptoms of heart disease by decreasing the level of LDL cholesterol in the blood . It may also help prevent atherosclerosis and other cardiovascular diseases by inhibiting oxidation of low-density lipoprotein (LDL) cholesterol .

Safety and Hazards

Upon assessment, this substance is not classified as hazardous according to 1272/2008 . In case of concern, or if symptoms persist, it is advised to call a doctor/physician . Ingestion of large amounts of the product may cause nausea and vomiting .

properties

IUPAC Name

ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h8-9,11-12,14-15,17-18H,3-7,10,13,16,19-23H2,1-2H3/b9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZIGMBMMKHKCQW-GKFVBPDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (7Z,10Z,13Z,16Z)-docosa-7,10,13,16-tetraenoate

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